11Z,13E-Hexadecadien-1-ol

wind-tunnel bioassay source contact behavior synergistic enhancement

11Z,13E-Hexadecadien-1-ol (CAS 111872-80-1; Z11,E13-16:OH) is a C16 conjugated diene alcohol that functions as a critical secondary component in the sex pheromone blend of the navel orangeworm, Amyelois transitella (Lepidoptera: Pyralidae), and as a potent behavioral antagonist in the grass webworm, Herpetogramma licarsisalis (Lepidoptera: Crambidae). This compound is distinguished from its geometric isomer, (11Z,13Z)-hexadecadien-1-ol, by a single Z→E configurational change at the 13-position double bond, yet this minor structural difference profoundly alters its biological function across target species.

Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
Cat. No. B12363030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11Z,13E-Hexadecadien-1-ol
Molecular FormulaC16H30O
Molecular Weight238.41 g/mol
Structural Identifiers
SMILESCCC=CC=CCCCCCCCCCCO
InChIInChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5-
InChIKeyGKFQVSXEEVMHMA-ICWBMWKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11Z,13E-Hexadecadien-1-ol: Procurement-Grade Insect Sex Pheromone for Specialized Mating Disruption and Species-Specific Monitoring


11Z,13E-Hexadecadien-1-ol (CAS 111872-80-1; Z11,E13-16:OH) is a C16 conjugated diene alcohol that functions as a critical secondary component in the sex pheromone blend of the navel orangeworm, Amyelois transitella (Lepidoptera: Pyralidae), and as a potent behavioral antagonist in the grass webworm, Herpetogramma licarsisalis (Lepidoptera: Crambidae) [1][2]. This compound is distinguished from its geometric isomer, (11Z,13Z)-hexadecadien-1-ol, by a single Z→E configurational change at the 13-position double bond, yet this minor structural difference profoundly alters its biological function across target species [1][3]. In navel orangeworm pheromone communication, it acts as a synergistic enhancer of male attraction when combined with the primary aldehyde component; in the grass webworm, the identical molecule operates as a strong inhibitory signal that suppresses male capture in traps [1][4].

11Z,13E-Hexadecadien-1-ol: Why Geometric Isomer Substitution Compromises Species-Specific Bioactivity and Field Trial Reproducibility


Substituting 11Z,13E-hexadecadien-1-ol with its 11Z,13Z geometric isomer or with the corresponding acetate derivative introduces species-specific, quantifiable failures in biological assays. In navel orangeworm wind-tunnel bioassays, both 11Z,13E and 11Z,13Z alcohols are functionally interchangeable as enhancers of male source contact when added to the base aldehyde-pentaene blend; however, this interchangeability does not extend across species [1]. In the grass webworm system, the acetate form (Z11,E13-16:Ac) is the necessary and sufficient attractant, whereas the alcohol form acts as a potent inhibitor that significantly reduces trap captures—a functional inversion that generic substitution would entirely mask [2]. Furthermore, stereochemical fidelity is essential: the geometric isomer (11E,13Z)-hexadecadien-1-yl acetate, synthesized via the same Wittig route, exhibits markedly different biological activity from the natural Z11,E13 configuration, underscoring that even single-bond stereochemical impurities can alter or abolish the intended behavioral response [3]. Procuring the incorrect isomer or functional group variant therefore risks experimental failure in both attractant and disruptant applications, necessitating compound-specific sourcing with verified stereochemical purity [1][2][3].

11Z,13E-Hexadecadien-1-ol: Head-to-Head Quantitative Differentiation Against Geometric Isomers and Functional Group Analogs in Wind-Tunnel, Field Trap, and Electrophysiological Assays


Wind-Tunnel Source Contact Enhancement: 11Z,13E-Hexadecadien-1-ol Versus 11Z,13Z Isomer in Navel Orangeworm

In wind-tunnel bioassays with male Amyelois transitella, addition of either 11Z,13E-hexadecadien-1-ol or its 11Z,13Z isomer to a two-component base blend ((11Z,13Z)-hexadecadienal plus C23 pentaene) produced comparable enhancement of male landing behavior. The full four-component blend (base plus both alcohols) elicited the highest levels of rapid source contact [1]. Notably, males exhibited no behavioral discrimination across a wide range of secondary component ratios (including variable alcohol ratios), indicating that the two geometric isomers are functionally interchangeable for this specific enhancement function in this species [1]. This functional equivalence, however, is species-specific and does not generalize to other lepidopteran systems.

wind-tunnel bioassay source contact behavior synergistic enhancement navel orangeworm

Species-Specific Behavioral Inversion: Inhibitory Activity of 11Z,13E-Hexadecadien-1-ol in Grass Webworm Field Trapping

Field trapping experiments in Brisbane, Australia, demonstrated that 11Z,13E-hexadecadien-1-ol exerts a strong inhibitory effect on male Herpetogramma licarsisalis capture when added to lures containing the attractive acetate form [1]. The corresponding acetate, (11Z,13E)-hexadecadien-1-yl acetate, was necessary and sufficient for male attraction. In stark contrast, the alcohol form significantly reduced trap catches at the ratios tested, while (Z)-11-hexadecen-1-yl acetate had no effect on lure attractiveness across all tested ratios [1]. This functional inversion—from attractant (acetate) to antagonist (alcohol)—represents a species-specific behavioral switch that is not predictable from chemical structure alone and cannot be inferred from the compound's activity in the navel orangeworm system.

field trapping bioassay behavioral antagonism inhibitory pheromone grass webworm

Optimized Blend Ratio Determination: 11Z,13E-Hexadecadien-1-ol at 5% Relative to Primary Aldehyde in Navel Orangeworm Pheromone

Systematic wind-tunnel and field optimization studies identified the optimal four-component navel orangeworm pheromone blend ratio as (11Z,13Z)-hexadecadienal : (11Z,13Z)-hexadecadien-1-ol : 11Z,13E-hexadecadien-1-ol : C23 pentaene = 100:100:5:5 [1]. In this optimized formulation, 11Z,13E-hexadecadien-1-ol constitutes only 5% of the total blend relative to the primary aldehyde, yet its inclusion is essential for achieving maximal rapid source contact. The blend was as attractive or more attractive to male moths than either unmated females or hexane extracts of female pheromone glands [1]. Other minor gland components, including (11Z,13E)-hexadecadienal, (11E,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-yl acetate, (Z)-11-hexadecenal, hexadecanal, hexadecan-1-ol, and C25 pentaene, did not increase attraction beyond the four-component blend [1].

blend ratio optimization pheromone formulation navel orangeworm field deployment

Geometric Isomer Purity Requirement: Stereoselective Synthesis Confirms Z11,E13 Configuration Essential for Grass Webworm Pheromone Activity

Stereoselective Wittig reactions were employed to synthesize both (11Z,13E)-hexadecadien-1-yl acetate and its geometric isomer (11E,13Z)-hexadecadien-1-yl acetate [1]. GC-electroantennographic detection (GC-EAD) and GC-MS analyses of female gland extracts, combined with microchemical derivatization (dimethyldisulfide and 4-methyl-1,2,4-triazoline-3,5-dione), unequivocally confirmed that the naturally produced diene possesses the Z11,E13 configuration [1]. The synthetic geometric isomer (E11,Z13) exhibited distinct chromatographic and electrophysiological properties, underscoring that even single-bond stereochemical variations alter biological recognition. Field bioassays further established that the Z11,E13 acetate was necessary and sufficient for male attraction, implying that synthetic 11Z,13E-hexadecadien-1-ol for biological studies must maintain high stereochemical purity to avoid confounding effects from contaminating geometric isomers.

stereoselective synthesis Wittig reaction geometric isomer purity GC-EAD

Wind-Tunnel Dosage-Response: Optimal 10-100 ng Range for Four-Component Blend Efficacy in Navel Orangeworm

In wind-tunnel bioassays evaluating the four-component navel orangeworm pheromone blend (containing 11Z,13E-hexadecadien-1-ol as a secondary component), dosages of 10 ng and 100 ng of the complete blend produced significantly higher levels of source location (upwind flight and landing) than dosages of 1 ng or 1,000 ng [1]. This biphasic dosage-response relationship indicates an optimal concentration window for eliciting maximal behavioral response, with supraphysiological doses (1,000 ng) actually reducing source contact frequency. The precise 10-100 ng range corresponds to the blend quantity, with 11Z,13E-hexadecadien-1-ol contributing approximately 5% of this total mass (0.5-5 ng) based on the optimized 100:100:5:5 ratio [1][2].

dosage-response wind-tunnel bioassay source location navel orangeworm

Mating Disruption Efficacy: Four-Component Blend with 11Z,13E-Hexadecadien-1-ol Achieves 97-99% Male Trap Suppression in Pistachio Orchards

Field mating disruption trials in pistachio orchards compared a nonattractive, single-compound formulation (presumably lacking 11Z,13E-hexadecadien-1-ol) against aerosol formulations containing the complete pheromone blend including (11Z,13Z)-hexadecadien-1-ol and 11Z,13E-hexadecadien-1-ol as secondary components [1]. The complete pheromone formulations achieved 97% to 99% suppression of male navel orangeworm captures in female-baited monitoring traps, with 82-93% suppression of mating in sentinel females [1]. Both assay types revealed a consistent trend toward greater mating disruption efficacy with the more complete pheromone formulations, underscoring the functional contribution of the alcohol components to effective disruption of sexual communication [1].

mating disruption field suppression aerosol dispenser pistachio

11Z,13E-Hexadecadien-1-ol: Validated Research and Industrial Deployment Scenarios for Mating Disruption, Species-Specific Monitoring, and Pheromone Blend Optimization


Commercial Mating Disruption of Navel Orangeworm in Almond and Pistachio Orchards

Deployment of aerosol dispensers or passive release devices containing the optimized four-component pheromone blend (including 11Z,13E-hexadecadien-1-ol at a 5:100 ratio relative to the primary aldehyde) achieves 97-99% suppression of male captures in monitoring traps and 82-93% reduction in female mating in pistachio field trials [1]. The complete blend significantly outperforms simplified, single-component formulations, providing quantitative justification for including 11Z,13E-hexadecadien-1-ol in commercial mating disruption products targeting this multi-billion dollar California tree nut pest [2][3].

Species-Specific Monitoring and Detection Trapping for Grass Webworm

In grass webworm (Herpetogramma licarsisalis) surveillance programs, lures containing (11Z,13E)-hexadecadien-1-yl acetate as the sole attractant are necessary and sufficient for male capture [2]. 11Z,13E-Hexadecadien-1-ol should be explicitly excluded from monitoring lures due to its strong inhibitory effect on trap catches, but may be incorporated into push-pull strategies or mating disruption formulations where behavioral antagonism is the desired outcome [4].

Wind-Tunnel and Laboratory Behavioral Bioassays for Pheromone Receptor Characterization

The optimal dosage range for four-component blend presentation in wind-tunnel bioassays is 10-100 ng total blend mass, corresponding to 0.5-5 ng of 11Z,13E-hexadecadien-1-ol per stimulus [3]. Dosages exceeding 1,000 ng reduce source contact behavior, and this biphasic response profile must be accounted for in experimental design when testing single sensillum recordings, electroantennography, or behavioral assays [5].

Custom Pheromone Blend Formulation for Navel Orangeworm Monitoring Lures

Procurement of high-purity 11Z,13E-hexadecadien-1-ol (≥98% isomeric purity by GC) enables custom formulation of the validated 100:100:5:5 attractant blend. Field-deployed synthetic lures exhibit rapid attractiveness decline due to degradation products that antagonize male responses, necessitating stabilizer incorporation and frequent lure replacement (e.g., 30-day rotation) regardless of component purity [2]. Pre-formulated blends at verified ratios may offer improved shelf stability and field longevity compared to user-blended components.

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